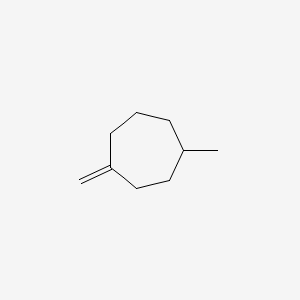

1-Methyl-4-methylenecycloheptane

Description

1-Methyl-4-methylenecycloheptane is a cycloheptane derivative featuring a methyl group at position 1 and a methylene (C=CH₂) group at position 4. Its molecular formula is C₈H₁₂, distinguishing it from C₇H₁₂ isomers commonly studied in organic chemistry. The compound’s structure introduces both steric effects (from the methyl substituent) and electronic effects (from the exocyclic double bond at the methylene group). These features influence its physical and chemical behavior, including boiling/melting points, density, and reactivity.

Properties

CAS No. |

23799-25-9 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-methyl-4-methylidenecycloheptane |

InChI |

InChI=1S/C9H16/c1-8-4-3-5-9(2)7-6-8/h9H,1,3-7H2,2H3 |

InChI Key |

VZERBYREQOJKQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=C)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenecycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a Wittig reaction to introduce the methylene group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methylenecycloheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the methylene group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

1-Methyl-4-methylenecycloheptane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylenecycloheptane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Table 1. Physical Properties of C₇H₁₂ Isomers

| Compound | Property 1 (Condition) | Property 2 (Condition) | Property 3 (Condition) | Property 4 (Condition) | Property 5 (Condition) |

|---|---|---|---|---|---|

| Bicyclo[2.2.1]heptane | 96 (12) | 67 (64) | 68 (50) | 81 (44) | 54 (30) |

| 3-Ethylcyclopentene | 96 (29) | 67 (193) | 39 (36) | 41 (35) | 27 (26) |

| 1-Methylcyclohexene | 96 (32) | 81 (83) | 68 (38) | 67 (37) | 39 (33) |

| 4-Methylcyclohexene | 96 (28) | 81 (84) | 54 (50) | 39 (44) | 55 (34) |

Key Observations:

Boiling Point Trends: All C₇H₁₂ isomers listed exhibit a boiling point of ~96°C under reduced pressure (12–32 mmHg), suggesting comparable volatility despite structural differences. Bicyclo[2.2.1]heptane (norbornane) shows a distinct drop in boiling point (67°C at 64 mmHg) compared to monocyclic analogs, likely due to reduced molecular surface area and rigidity .

Substituent Position Effects :

- 1-Methylcyclohexene and 4-Methylcyclohexene demonstrate divergent properties (e.g., Property 3: 68 vs. 54 under similar conditions), highlighting how substituent position alters intermolecular interactions.

Bicyclic vs. Monocyclic Systems: Bicyclo[2.2.1]heptane’s rigid structure may lower its boiling point relative to flexible cyclohexene derivatives due to reduced van der Waals interactions.

Hypothetical Comparison with 1-Methyl-4-methylenecycloheptane

While experimental data for this compound are absent in the evidence, its larger ring size (7-membered vs. 5- or 6-membered rings) and additional carbon (C₈H₁₂ vs. C₇H₁₂) suggest:

- Higher Boiling Point : Increased molecular weight and surface area compared to C₇H₁₂ isomers could elevate boiling points.

- Ring Strain : The cycloheptane ring’s moderate strain (vs. cyclopentane’s higher strain) may enhance reactivity in addition reactions involving the methylene group.

Research Findings and Limitations

- Data Gaps : NIST’s gas chromatography data () focus on complex cyclohexene derivatives, emphasizing the need for targeted studies on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.